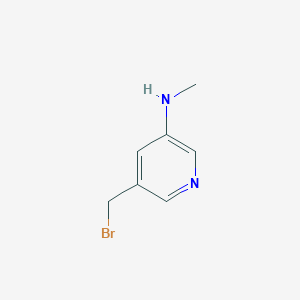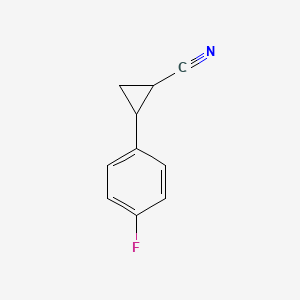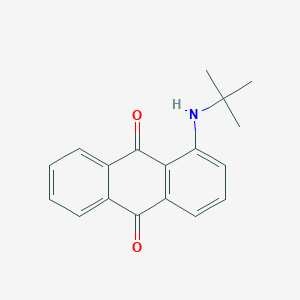![molecular formula C24H32N4O2 B13130291 9,10-Anthracenedione, 1,5-bis[(5-aminopentyl)amino]- CAS No. 719306-63-5](/img/structure/B13130291.png)
9,10-Anthracenedione, 1,5-bis[(5-aminopentyl)amino]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Bis((5-aminopentyl)amino)anthracene-9,10-dione is a derivative of 9,10-anthracenedione, a compound known for its diverse applications in various fields, including dye production and medicinal chemistry . This compound is characterized by the presence of two 5-aminopentylamino groups attached to the anthracene-9,10-dione core, which imparts unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Bis((5-aminopentyl)amino)anthracene-9,10-dione typically involves the reaction of 1,5-diaminoanthracene-9,10-dione with 5-aminopentylamine under controlled conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and other additives may be employed to improve reaction efficiency and reduce by-products .
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Bis((5-aminopentyl)amino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the anthracene-9,10-dione core to its hydroquinone form.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions include various substituted anthracenediones, hydroquinones, and quinone derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1,5-Bis((5-aminopentyl)amino)anthracene-9,10-dione has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1,5-Bis((5-aminopentyl)amino)anthracene-9,10-dione involves its interaction with cellular proteins and DNA. The compound can intercalate into DNA, disrupting its structure and function. It also inhibits the activity of DNA topoisomerase II, leading to the accumulation of DNA breaks and ultimately inducing cell death . The molecular targets and pathways involved include DNA intercalation and inhibition of topoisomerase II activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Mitoxantrone: A well-known anticancer agent with a similar anthracenedione core structure.
Doxorubicin: Another anthracenedione derivative used in cancer therapy.
Daunorubicin: Similar to doxorubicin, used in the treatment of leukemia.
Uniqueness
1,5-Bis((5-aminopentyl)amino)anthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual amino groups enhance its ability to interact with biological targets, making it a promising candidate for further research and development in various fields .
Propriétés
Numéro CAS |
719306-63-5 |
|---|---|
Formule moléculaire |
C24H32N4O2 |
Poids moléculaire |
408.5 g/mol |
Nom IUPAC |
1,5-bis(5-aminopentylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C24H32N4O2/c25-13-3-1-5-15-27-19-11-7-9-17-21(19)23(29)18-10-8-12-20(22(18)24(17)30)28-16-6-2-4-14-26/h7-12,27-28H,1-6,13-16,25-26H2 |
Clé InChI |
UZZCGGJQWILMNT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)NCCCCCN)C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


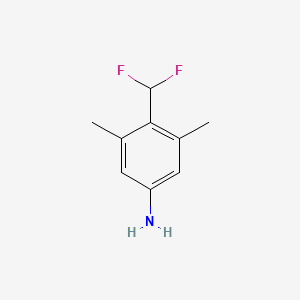

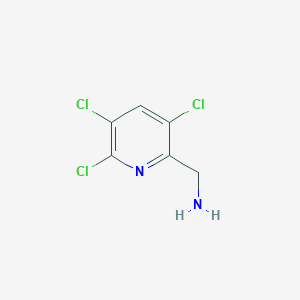
![N-[4,6-Bis(4-nitroanilino)-1,3,5-triazin-2-yl]glycine](/img/structure/B13130236.png)
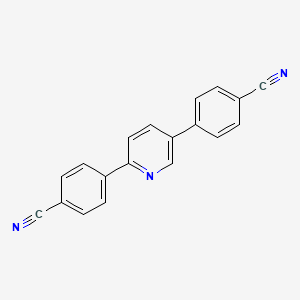

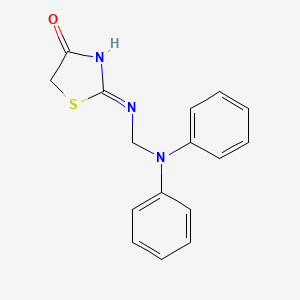
![[3-[2-(dimethylamino)ethoxy-hydroxyphosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate](/img/structure/B13130263.png)
![8-bromo-3H-pyrazolo[3,4-c]quinoline](/img/structure/B13130265.png)
![Benzamide, N,N'-[(9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)bis[imino(9,10-dihydro-9,10-dioxo-5,1-anthracenediyl)]]bis-](/img/structure/B13130269.png)
